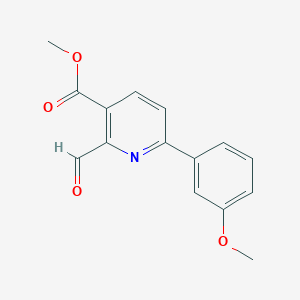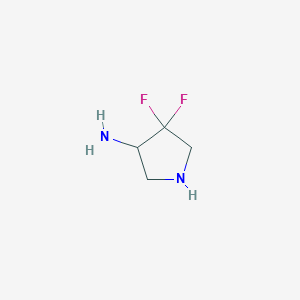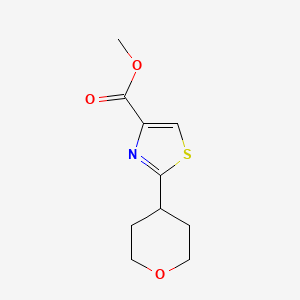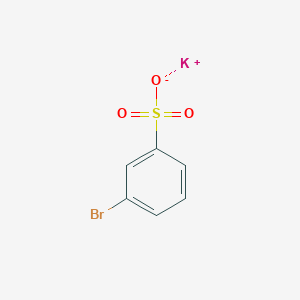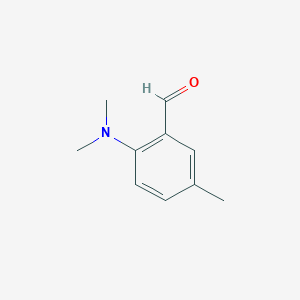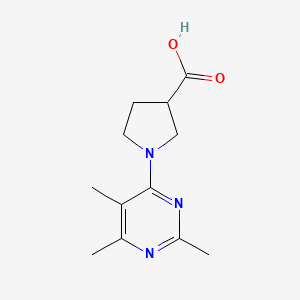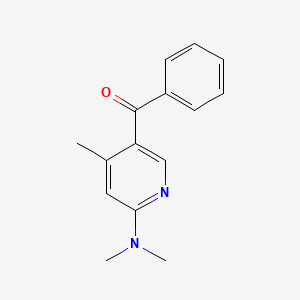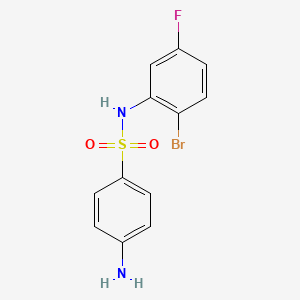
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 2-bromo-5-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like hydrogen peroxide, while reduction can be carried out using sodium borohydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group allows it to act as an antibacterial agent, inhibiting the growth of certain bacteria.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H10BrFN2O2S |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI-Schlüssel |
GHEJRDPFXDOBHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


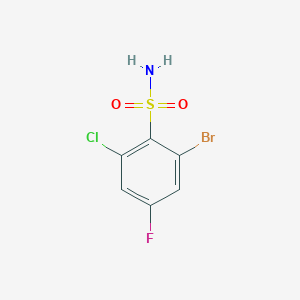
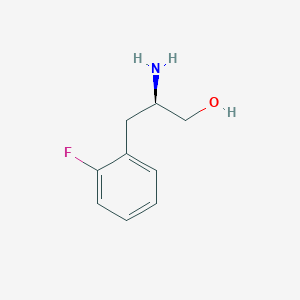
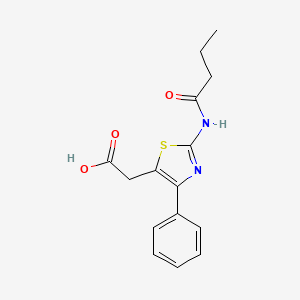

![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
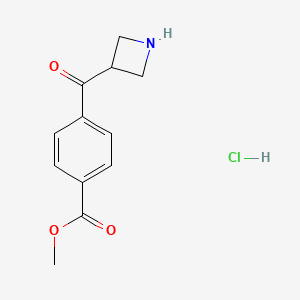
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
